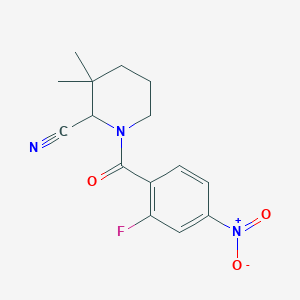
1-(2-Fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile is a complex organic compound characterized by its unique structural features, including a fluorine atom, a nitro group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile typically involves multiple steps, starting with the preparation of the core piperidine structure. The nitration and fluorination steps are crucial in introducing the nitro and fluorine groups, respectively. The reaction conditions often require careful control of temperature and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the nitro group and the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, often under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups or structural modifications.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Industry: Use in the production of advanced materials, coatings, and other industrial products.
Mecanismo De Acción
The mechanism by which 1-(2-Fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The presence of the nitro group and the nitrile group allows the compound to engage in specific binding interactions, influencing biological processes or chemical reactions.
Comparación Con Compuestos Similares
1-(2-Fluoro-4-nitrobenzoyl)-piperidine
1-(2-Fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine
1-(2-Fluoro-4-nitrobenzoyl)-4-methylpiperidine
Uniqueness: 1-(2-Fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile stands out due to its specific structural features, which may confer unique chemical and biological properties compared to its similar compounds. These differences can be leveraged in various applications, making it a valuable compound in scientific research and industry.
Propiedades
IUPAC Name |
1-(2-fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-15(2)6-3-7-18(13(15)9-17)14(20)11-5-4-10(19(21)22)8-12(11)16/h4-5,8,13H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMNPFAOZWDYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1C#N)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2785664.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/new.no-structure.jpg)



![2-(3-methylphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B2785675.png)

![ethyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(3,5-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2785677.png)





